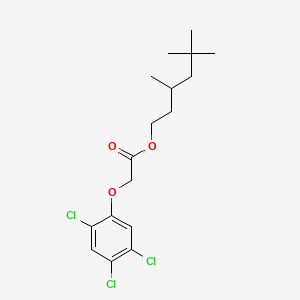

3,5,5-Trimethylhexyl 2,4,5-trichlorophenoxyacetate

Beschreibung

Eigenschaften

CAS-Nummer |

74592-66-8 |

|---|---|

Molekularformel |

C17H23Cl3O3 |

Molekulargewicht |

381.7 g/mol |

IUPAC-Name |

3,5,5-trimethylhexyl 2-(2,4,5-trichlorophenoxy)acetate |

InChI |

InChI=1S/C17H23Cl3O3/c1-11(9-17(2,3)4)5-6-22-16(21)10-23-15-8-13(19)12(18)7-14(15)20/h7-8,11H,5-6,9-10H2,1-4H3 |

InChI-Schlüssel |

OZVDVFHHRMNCDJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl)CC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3,5,5-Trimethylhexyl-2,4,5-trichlorphenoxyacetat beinhaltet typischerweise die Veresterung von 2,4,5-Trichlorphenoxyessigsäure mit 3,5,5-Trimethylhexanol. Die Reaktion wird üblicherweise in Gegenwart eines Katalysators, wie Schwefelsäure oder p-Toluolsulfonsäure, unter Rückflussbedingungen durchgeführt. Das Reaktionsgemisch wird dann durch Destillation oder Umkristallisation gereinigt, um das gewünschte Produkt zu erhalten.

Industrielle Produktionsmethoden

In industriellen Umgebungen erfolgt die Produktion von 3,5,5-Trimethylhexyl-2,4,5-trichlorphenoxyacetat einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von großen Reaktoren und kontinuierlichen Fließsystemen, um eine effiziente Mischung und Reaktion sicherzustellen. Das Produkt wird dann verschiedenen Reinigungsschritten unterzogen, darunter Filtration, Destillation und Kristallisation, um die erforderlichen Reinheits- und Qualitätsstandards zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3,5,5-Trimethylhexyl-2,4,5-trichlorphenoxyacetat kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Hydrolyse: Die Esterbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, um 2,4,5-Trichlorphenoxyessigsäure und 3,5,5-Trimethylhexanol zu ergeben.

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln, wie Kaliumpermanganat oder Chromtrioxid, oxidiert werden, um entsprechende Carbonsäuren und Ketone zu bilden.

Substitution: Die Chloratome am Phenoxyring können unter geeigneten Bedingungen durch andere Nucleophile, wie Amine oder Thiole, substituiert werden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Saure oder basische wässrige Lösungen, typischerweise bei erhöhten Temperaturen.

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid, oft in sauren oder basischen Medien.

Substitution: Nucleophile wie Amine oder Thiole, oft in Gegenwart einer Base oder unter Rückflussbedingungen.

Hauptprodukte, die gebildet werden

Hydrolyse: 2,4,5-Trichlorphenoxyessigsäure und 3,5,5-Trimethylhexanol.

Oxidation: Entsprechende Carbonsäuren und Ketone.

Substitution: Verschiedene substituierte Phenoxyessigsäurederivate.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

-

Weed Control :

- 3,5,5-Trimethylhexyl 2,4,5-trichlorophenoxyacetate is primarily used as a herbicide to manage broadleaf weeds in various crops. Its effectiveness stems from its ability to mimic natural plant hormones (auxins), leading to uncontrolled growth and eventual death of target plants.

-

Defoliation :

- The compound has been utilized for defoliation purposes in crops such as cotton and soybeans. This application helps facilitate mechanical harvesting by removing leaves that could hinder the process.

-

Non-Cropped Areas :

- It has also been employed in non-cropped areas such as roadsides and railways to manage unwanted vegetation.

Environmental Applications

-

Ecological Management :

- In some cases, the compound has been used in ecological management strategies to control invasive plant species that threaten native ecosystems.

-

Soil Treatment :

- Its application can influence soil composition and health by controlling competitive weed species that may otherwise dominate and inhibit crop growth.

Health and Safety Concerns

Despite its effectiveness as a herbicide and defoliant, the use of this compound raises significant health concerns:

- Toxicity : The compound is associated with various health risks including potential carcinogenic effects due to contamination with dioxins during production. Studies have linked exposure to chlorophenoxy herbicides with increased risks of certain cancers and developmental issues .

- Regulatory Actions : Due to these health risks, the use of 2,4,5-T and its derivatives has been heavily regulated or banned in many countries since the late 1970s. In the U.S., the Environmental Protection Agency (EPA) has prohibited its use on food crops since 1985 .

Case Studies

- Agent Orange :

- Agricultural Studies :

Wirkmechanismus

The mechanism of action of 3,5,5-Trimethylhexyl 2,4,5-trichlorophenoxyacetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound primarily targets enzymes and receptors involved in plant growth regulation, such as auxin receptors.

Pathways Involved: It mimics the action of natural auxins, leading to the disruption of normal plant growth and development processes. This results in the inhibition of cell division and elongation, ultimately causing the death of the plant.

Vergleich Mit ähnlichen Verbindungen

2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T; CAS 93-76-5)

Isooctyl 2,4,5-Trichlorophenoxyacetate

Benzyltrimethylammonium 2,4,5-Trichlorophenoxyacetate

2,4-Dichlorophenoxyacetic Acid (2,4-D; CAS 94-75-7)

- Structure : Lacks the 5-chloro substituent of 2,4,5-T.

- Properties : Lower molecular weight (221.04 g/mol), higher selectivity for broadleaf plants.

- Toxicity : Less hazardous than 2,4,5-T; still widely used .

Research Findings

- Efficacy: The 3,5,5-trimethylhexyl ester’s lipophilicity enhances cuticle penetration in plants, increasing herbicidal activity compared to 2,4,5-T.

- Environmental Persistence : Branched esters like 3,5,5-trimethylhexyl exhibit half-lives >60 days in soil, raising concerns about bioaccumulation .

- Toxicity: Metabolizes to 2,4,5-T in vivo, posing equivalent risks of endocrine disruption and carcinogenicity. Dioxin impurities remain a critical liability .

Biologische Aktivität

3,5,5-Trimethylhexyl 2,4,5-trichlorophenoxyacetate (CAS No. 74592-66-8) is a chemical compound with notable biological activity, primarily studied for its potential environmental impact and toxicity. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H19Cl3O3

- Molecular Weight : 347.66 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily linked to its role as a synthetic auxin, which can influence plant growth and development. It mimics the natural plant hormone auxin (indole-3-acetic acid) and can disrupt normal physiological processes in plants and potentially affect non-target organisms.

- Plant Growth Regulation : The compound acts as a herbicide by promoting uncontrolled growth in susceptible plant species. This leads to abnormal growth patterns and eventual plant death.

- Toxicity to Aquatic Life : Studies indicate that it may bioaccumulate in aquatic organisms due to its lipophilic nature, raising concerns about its long-term ecological impact .

Ecotoxicological Studies

Research has demonstrated that this compound possesses significant ecotoxicological properties:

- Bioaccumulation Potential : The compound has been assessed for its potential to bioaccumulate in organisms. Its high log Kow value (>5) suggests a strong propensity for accumulation in fatty tissues of aquatic life .

| Property | Value |

|---|---|

| Log Kow | >5 |

| BCF (Bioconcentration Factor) | >2000 |

| Persistence in Water | t½ > 60 days |

Case Studies

- Aquatic Toxicity : A study examining the effects of the compound on fish species showed significant mortality rates at concentrations as low as 10 µg/L over a 96-hour exposure period. The observed effects included behavioral changes and increased mortality rates compared to control groups .

- Plant Impact : Field studies indicated that application of the compound resulted in the suppression of native flora in treated areas. Species diversity was significantly reduced within the first growing season post-application .

Regulatory Considerations

Given its potential for bioaccumulation and toxicity to non-target species, regulatory agencies have classified this compound as a persistent organic pollutant (POP). This classification necessitates stringent controls on its use and monitoring in agricultural practices.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5,5-trimethylhexyl 2,4,5-trichlorophenoxyacetate, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via esterification of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) with 3,5,5-trimethylhexanol. Catalytic methods using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane at 0–25°C are effective. Post-reaction, purification via silica gel column chromatography (hexane:ethyl acetate, 9:1 v/v) ensures >95% purity. Monitor reaction progress using TLC (Rf ~0.6 in hexane:ethyl acetate) .

Q. Which analytical techniques are most reliable for structural confirmation and quantification?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ identifies ester linkage (δ 4.1–4.3 ppm for methylene protons adjacent to the ester group) and aromatic chlorination patterns.

- GC-MS : Electron ionization (70 eV) confirms molecular ion peaks (expected m/z ~394 for [M]⁺) and fragmentation patterns.

- HPLC : Reverse-phase C18 columns (acetonitrile:water, 70:30) with UV detection at 254 nm quantify purity .

Q. What safety protocols are critical during handling and disposal?

- Methodological Answer : Refer to OSHA HCS guidelines (Health Hazard Rating = 1). Use PPE (nitrile gloves, goggles), fume hoods for synthesis, and avoid inhalation/contact. Waste must be segregated in halogenated solvent containers and processed via licensed incineration (≥850°C) to prevent dioxin formation. Consult Agilent Technologies’ SDS for toxicity thresholds (e.g., LD50 data) .

Advanced Research Questions

Q. How can environmental degradation pathways be systematically investigated?

- Methodological Answer :

- Hydrolysis Studies : Expose the compound to buffered solutions (pH 4–9) at 25–50°C. Analyze degradation products via LC-QTOF-MS to identify chlorophenol derivatives.

- Photolysis : Use UV irradiation (λ = 254 nm) in aqueous/organic matrices. Track half-life with first-order kinetics models.

- Soil Microcosms : Incubate with agricultural soil (OECD Guideline 307). Extract metabolites using accelerated solvent extraction (ASE) and quantify via GC-ECD .

Q. What computational approaches predict its interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding affinity with auxin receptors (e.g., TIR1). Parameterize force fields for chlorine and ester groups.

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study hydrolysis activation energy. Compare with experimental degradation rates .

Q. How can isotopic labeling resolve metabolic pathways in biotransformation studies?

- Methodological Answer : Synthesize ¹³C-labeled analogs at the acetate moiety. Administer to in vitro hepatocyte models (e.g., rat liver microsomes). Use HRMS (Orbitrap) to trace ¹³C incorporation into metabolites. Pair with kinetic isotope effects (KIE) to elucidate rate-limiting steps .

Theoretical and Methodological Frameworks

Q. What conceptual frameworks guide research on its environmental persistence?

- Methodological Answer : Apply the "PBT Assessment" (Persistence, Bioaccumulation, Toxicity) under REACH guidelines. Use fugacity models (e.g., EQC Level III) to predict compartmental distribution (air, water, soil). Validate with field data from STORET databases (e.g., 2,4,5-T concentrations in sediment: 39742 UG/KG) .

Q. How do methodological poles (theoretical, epistemological, etc.) enhance experimental design?

- Methodological Answer : Align with Bruyne’s quadripolar model:

- Theoretical : Link degradation kinetics to QSAR (Quantitative Structure-Activity Relationship) principles.

- Epistemological : Contrast reductionist (e.g., GC-MS fragmentation) vs. holistic (e.g., environmental microcosm) approaches.

- Technical : Optimize LC-MS/MS parameters for trace metabolite detection.

- Morphological : Map structural analogs (e.g., 3,4,5-trimethoxyphenylacetic acid) to infer reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.